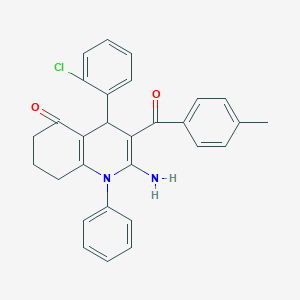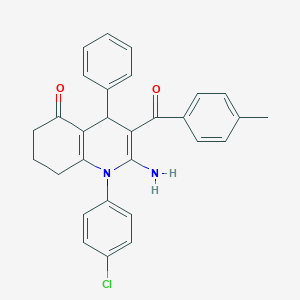![molecular formula C27H24N4O5S B304430 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a novel chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mécanisme D'action
The mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. Specifically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using this compound in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of information on its safety profile and potential side effects.
Orientations Futures
There are several future directions for research on this compound. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety profile and potential side effects. Additionally, studies are needed to investigate its potential as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
The synthesis of this compound involves a multi-step process that requires the use of various reagents and solvents. The method typically involves the reaction of 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 5-methyl-3-isoxazolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
Nom du produit |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
Formule moléculaire |
C27H24N4O5S |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C27H24N4O5S/c1-16-10-24(31-36-16)30-25(32)15-37-27-20(14-28)19(13-21(29-27)17-8-6-5-7-9-17)18-11-22(33-2)26(35-4)23(12-18)34-3/h5-13H,15H2,1-4H3,(H,30,31,32) |
Clé InChI |
KLPUTDBEIKTTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)